molecular formula C21H20O5 B2915249 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 859139-11-0

3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B2915249
CAS No.: 859139-11-0
M. Wt: 352.386
InChI Key: DSYVPRXUVIITHC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including a methoxy group, a methyl group, and an allyloxy group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the condensation of 2-methoxyphenol with an appropriate aldehyde under acidic conditions to form the chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinones or carboxylic acids.

  • Reduction: Formation of hydroxylated derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-(2-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and biological activity make it a candidate for the development of new therapeutic agents.

Industry: In the industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the derivatives formed.

Comparison with Similar Compounds

  • Coumarin: A simpler analog with similar biological activities.

  • Chromone: A related compound with a similar core structure.

  • Flavonoids: Compounds with similar antioxidant properties.

Uniqueness: 3-(2-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties compared to its analogs. Its complex structure allows for a wider range of applications and potential therapeutic uses.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-24-15-9-10-16-19(11-15)25-14(3)21(20(16)22)26-18-8-6-5-7-17(18)23-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYVPRXUVIITHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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